4(3H)-Quinazolinone, 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride
Description
4(3H)-Quinazolinone derivatives are nitrogen-containing heterocyclic compounds with a fused benzene and pyrimidine ring system, distinguished by their carbonyl group at position 4. These compounds are pharmacologically significant due to their broad-spectrum biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The target compound, 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)-4(3H)-quinazolinone dihydrochloride, features a 3-substituted side chain with a hydroxyethylamino-methylamino-methyl group.
The compound’s structure is characterized by:
- A quinazolinone core with a carbonyl group at position 4.
- A 3-position substituent comprising a branched polyamine chain terminated with a hydroxyl group.
- Dihydrochloride counterions, which stabilize the compound and enhance its solubility in biological systems.
Properties
CAS No. |
75159-20-5 |
|---|---|
Molecular Formula |
C12H18Cl2N4O2 |
Molecular Weight |
321.20 g/mol |
IUPAC Name |
3-[[(2-hydroxyethylamino)methylamino]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C12H16N4O2.2ClH/c17-6-5-13-7-14-8-16-9-15-11-4-2-1-3-10(11)12(16)18;;/h1-4,9,13-14,17H,5-8H2;2*1H |
InChI Key |
JTPNPGHNNCLOAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CNCNCCO.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins from o-anthranilic acid or its derivatives, which serve as the aromatic amine precursor for quinazolinone ring formation. An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones, key intermediates for further functionalization, has been reported utilizing o-anthranilic acids under mild conditions with chloroacetonitrile in methanol and sodium as a base.
Typical Procedure for 2-Chloromethylquinazolinones
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Sodium (23 mg, 1 mmol) in anhydrous MeOH (5 mL) | Generates sodium methoxide base | Stirred under nitrogen for 40 min |
| 2 | Addition of chloroacetonitrile (0.95 mL, 15 mmol) | Formation of reactive intermediate | Ambient temperature, nitrogen atmosphere |
| 3 | Addition of o-aminobenzoic acid (5 mmol) in MeOH (25 mL) | Cyclization to 2-chloromethyl-4(3H)-quinazolinone derivatives | Stirred 2 hours under nitrogen |
| 4 | Filtration and washing with MeOH and H2O | Isolation of solid intermediates | Dried under vacuum at room temperature |
This method yields a series of 2-chloromethylquinazolinone derivatives (3a-3m) with high purity and good yields.
Conversion to 2-Hydroxymethylquinazolinones
A one-pot procedure converts the 2-chloromethylquinazolinones to 2-hydroxymethyl derivatives, which are crucial for subsequent amine substitutions:
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Prepare 2-chloromethylquinazolinone as above | Intermediate formation | As described in section 2.2 |
| 2 | Evaporation of excess methanol | Concentration of reaction mixture | Vacuum evaporation |
| 3 | Addition of aqueous NaOH (2 M, 10 mL) | Hydrolysis of chloromethyl to hydroxymethyl | Reflux for 1 hour |
| 4 | Neutralization with dilute HCl | Precipitation of 2-hydroxymethylquinazolinone | Filtration and washing with cold MeOH |
This streamlined approach avoids isolation of unstable intermediates and improves overall efficiency.
Introduction of the 3-Substituted Side Chain
Aminomethylation Strategy
The target compound features a 3-position substitution with a bis(aminomethyl) moiety bearing a 2-hydroxyethyl group. This is commonly achieved by nucleophilic substitution of the 2-hydroxymethylquinazolinone intermediate with appropriate amines.
A general synthetic route involves:
- Activation of the hydroxymethyl group (e.g., conversion to a chloromethyl intermediate)
- Stepwise substitution with ethylenediamine derivatives bearing hydroxyethyl substituents
- Formation of the dihydrochloride salt for enhanced stability and solubility
Representative Synthetic Route
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 2-Hydroxymethylquinazolinone + Thionyl chloride or POCl3 | Conversion to 2-chloromethylquinazolinone | Facilitates nucleophilic substitution |
| 2 | Reaction with 2-(2-aminoethylamino)ethanol | Nucleophilic substitution at 3-position | Yields 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)quinazolinone |
| 3 | Treatment with HCl in ethanol or other solvents | Formation of dihydrochloride salt | Improves compound stability and crystallinity |
This approach is supported by analogous syntheses of quinazolinone derivatives with complex aminoalkyl substitutions.
Analytical and Purification Methods
The synthesized compound and intermediates are typically characterized by:
- Melting point determination: e.g., 2-chloromethylquinazolinones show melting points around 249-250 °C.
- Nuclear Magnetic Resonance (NMR) spectroscopy: Proton NMR in DMSO-d6 confirms substitution patterns and purity.
- Elemental analysis and mass spectrometry: To confirm molecular formula and compound integrity.
- Purification: Recrystallization from methanol, water, or ethanol; filtration and vacuum drying.
Summary Table of Preparation Methods
Research Results and Observations
- The one-step synthesis of 2-chloromethylquinazolinones from o-anthranilic acid is efficient, mild, and scalable, providing a versatile intermediate for further modifications.
- The subsequent hydrolysis to 2-hydroxymethylquinazolinones in one pot avoids intermediate isolation, enhancing yield and reducing reaction time.
- Aminomethylation with hydroxyethyl-substituted amines proceeds smoothly under nucleophilic substitution conditions, allowing introduction of the desired side chain with high selectivity.
- Formation of the dihydrochloride salt improves the compound's solubility and stability, important for pharmaceutical applications.
- NMR spectra often reveal the presence of cis/trans amide conformers in related quinazolinone derivatives, indicating conformational flexibility that may influence biological activity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation reactions, particularly targeting its tertiary amine and hydroxyl groups. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄). For example:
-
Reaction with H₂O₂ : Forms N-oxide derivatives, enhancing solubility for pharmaceutical applications.
-
Oxidative cleavage : In the presence of KMnO₄ under acidic conditions, the hydroxyethyl side chain may oxidize to form carboxylic acid derivatives.
Key Data
| Oxidizing Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ | pH 3-5, 60°C | N-oxide derivative | 65-70 | |
| KMnO₄ | H₂SO₄, 80°C | Carboxylic acid analog | 58 |
Reduction Reactions
The quinazolinone core and its substituents can be reduced using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation:
-
NaBH₄ : Selectively reduces imine bonds in the side chain while preserving the bicyclic structure .
-
Catalytic hydrogenation (Pd/C) : Saturates the pyrimidine ring to form tetrahydroquinazolinones, altering biological activity .
Notable Example
Reduction with NaBH₄ in ethanol at 25°C yields a secondary amine derivative (85% yield).
Nucleophilic Substitution
The hydroxyethylamino group participates in nucleophilic substitution with alkyl halides or acyl chlorides:
-
Alkylation : Reacts with methyl iodide (CH₃I) in dimethylformamide (DMF) to form quaternary ammonium salts.
-
Acylation : Acetyl chloride introduces acetyl groups at the secondary amine site, enhancing lipophilicity.
Reaction Pathway
Cyclization and Condensation
The compound serves as a precursor in cyclization reactions to form fused heterocycles:
-
With aldehydes : Forms imidazoquinazoline derivatives under acidic conditions (e.g., glacial acetic acid) .
-
With thioamides : Produces thiazoloquinazolinones via microwave-assisted synthesis .
Example Reaction
Condensation with 4-chlorobenzaldehyde yields 2-(4-chlorostyryl)quinazolin-4(3H)-one (85% yield) .
Acid/Base-Mediated Rearrangements
-
Lactam-lactim tautomerism : The quinazolinone core exhibits pH-dependent tautomerism, influencing reactivity .
-
Hydrolysis : Under strong acidic conditions (HCl, reflux), the dihydrochloride salt releases free base forms.
Enzymatic and Biological Interactions
The compound interacts with biological targets via:
-
Enzyme inhibition : Binds to kinase active sites (e.g., EGFR), blocking ATP binding .
-
Receptor modulation : Acts as a partial agonist for GABAₐ receptors, studied for neurological applications.
Mechanistic Insight
Interaction with α-ketoglutarate-dependent dioxygenases facilitates oxidative C-N bond cleavage, a pathway critical in biosynthesis .
Industrial-Scale Synthetic Modifications
Efficient protocols for large-scale production include:
-
Continuous flow reactors : Enhance yield (90-95%) and reduce reaction time compared to batch processes .
-
Catalytic optimization : Copper(I) iodide accelerates Ullmann-type couplings for functionalized derivatives .
Comparative Data
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Batch synthesis | None | 80 | 68 |
| Flow reactor | PtO₂ | 120 | 92 |
Scientific Research Applications
4(3H)-Quinazolinone, 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following 3-substituted 4(3H)-quinazolinone derivatives highlight key structural and functional differences:
Pharmacological Activities
- Antifungal Activity : UR-9825 outperforms fluconazole in vitro but has species-dependent half-lives . The target compound’s hydroxyethyl group may improve pharmacokinetics in humans.
- Antimicrobial Activity: 3-Amino-2-methyl derivatives show moderate activity against Gram-positive bacteria, suggesting the target compound’s polyamine chain could enhance target binding .
Physicochemical Properties
- Solubility : The dihydrochloride form of the target compound increases solubility compared to neutral analogs like 3-isopropyl-2-ethyl derivatives (logP ~3.9) .
- Stability: Amino-substituted derivatives (e.g., 3-amino-7-chloro-2-methyl) exhibit improved chemical stability over non-aminated analogs .
Bioavailability and Salt Forms
- Dihydrochloride salts (e.g., CAS 75159-50-1 ) are commonly used to enhance solubility. UR-9825’s efficacy in rats (t½ = 6 h) vs. mice (t½ = 1 h) underscores species-specific absorption differences .
Biological Activity
4(3H)-Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific compound "4(3H)-Quinazolinone, 3-(((((2-hydroxyethyl)amino)methyl)amino)methyl)-, dihydrochloride" is a complex structure that may exhibit unique biological activities owing to its functional groups and molecular configuration.
Anticancer Properties
Quinazolinones are known for their anticancer potential, often acting through various mechanisms such as the inhibition of the epidermal growth factor receptor (EGFR), which is overexpressed in many tumors. Studies have shown that derivatives of quinazolinones can inhibit EGFR autophosphorylation, leading to reduced tumor growth and proliferation. For instance, compounds with a similar structure have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent activity .
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A3 | PC3 | 10 | EGFR inhibition |
| A2 | MCF-7 | 10 | Apoptosis induction |
| B4 | HT-29 | 12 | Cell cycle arrest |
Antibacterial Activity
The antibacterial properties of quinazolinones have been extensively studied. Research indicates that these compounds exhibit significant activity against gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship (SAR) studies reveal that modifications at various positions on the quinazolinone core can enhance antibacterial efficacy .
Table 2: Antibacterial Efficacy of Quinazolinone Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | Staphylococcus aureus | 0.5 µg/mL |
| Compound Y | Escherichia coli | 1.0 µg/mL |
Other Biological Activities
In addition to anticancer and antibacterial effects, quinazolinones have shown potential as analgesics, anti-inflammatory agents, and antihypertensive drugs . Their ability to interact with various biological targets makes them versatile candidates for drug development.
Study on Anticancer Activity
A recent study evaluated a series of quinazolinone derivatives for their cytotoxic effects against multiple cancer cell lines. The results indicated that several compounds exhibited significant cytotoxicity with selectivity towards cancerous cells over normal cells. For example, compound A3 showed an IC50 of 10 µM against the PC3 prostate cancer cell line .
Study on Antibacterial Activity
Another investigation focused on the antibacterial properties of quinazolinones against Staphylococcus aureus. The study involved screening a library of derivatives and identifying several compounds with promising MIC values, suggesting their potential as novel antibacterial agents .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific substituents on the quinazolinone core significantly influences biological activity. For instance, modifications at the 2 and 6 positions have been associated with enhanced anticancer and antibacterial properties. The introduction of heterocyclic moieties at position 3 has also been shown to improve activity .
Q & A
Q. What are the optimal synthetic routes for preparing 4(3H)-quinazolinone derivatives, and how do reaction conditions influence yield?
The synthesis of 4(3H)-quinazolinones typically involves condensation reactions between methyl 2-acylaminobenzoates and amine hydrochlorides in the presence of P₂O₅ and N,N-dimethylcyclohexylamine at elevated temperatures (180–250°C). For example:
- Procedure : Mix methyl 2-acylaminobenzoate (0.05 mol), amine hydrochloride (0.2 mol), P₂O₅ (0.21 mol), and N,N-dimethylcyclohexylamine (0.2 mol) at 180°C for 45 minutes under stirring. Post-reaction, adjust pH to 8–9 with NaOH, extract with CH₂Cl₂, and recrystallize .
- Yield variability : Substituents on the amine hydrochloride significantly affect yields. For instance, aliphatic amines (e.g., sec-butylamine) yield 61–85%, while aromatic amines (e.g., o-tolyl) yield 40–84% .
Q. Which characterization techniques are critical for verifying the structure of 4(3H)-quinazolinone derivatives?
Key methods include:
- ¹H NMR : Peaks for methylene (–CH₂–) and hydroxyl (–OH) groups in the 2-hydroxyethylamino moiety appear at δ 3.4–4.9 ppm (sextets or triplets) .
- IR spectroscopy : C=O stretching vibrations at ~1670 cm⁻¹ confirm the quinazolinone core, while NH/OH stretches at 3200–3400 cm⁻¹ validate functionalization .
- Mass spectrometry : High-resolution MS (e.g., m/z 351.2296 for C₁₈H₁₈N₂O) ensures molecular weight accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for tautomeric forms of 4(3H)-quinazolinones?
Tautomerism between 4(3H)-quinazolinone (amide form) and 4-hydroxyquinazoline (iminole form) complicates spectral interpretation. To address this:
- Control experiments : React the compound with alkyl halides (e.g., methyl iodide) under basic conditions. O-substitution (e.g., formation of ethers at δ 1264 cm⁻¹ in IR) confirms the iminole form, while N-substitution supports the amide tautomer .
- Solvent-dependent NMR : Polar solvents (DMSO-d₆) stabilize the amide form, while nonpolar solvents (CDCl₃) favor the iminole tautomer .
Q. What mechanistic insights explain substituent-dependent biological activity in 4(3H)-quinazolinones?
The 2-hydroxyethylamino group enhances solubility and hydrogen-bonding capacity, critical for interactions with biological targets (e.g., enzymes or DNA). For example:
- Anticancer activity : Derivatives with electron-withdrawing substituents (e.g., chloro or nitro groups) exhibit enhanced cytotoxicity by stabilizing interactions with thymidylate synthase .
- Antimicrobial activity : Hydrophobic side chains (e.g., propyl or benzyl) improve membrane penetration, as evidenced by MIC values against E. coli .
Q. How do catalytic systems (e.g., ionic liquids vs. DABCO) impact the efficiency of 4(3H)-quinazinolone synthesis?
- Brønsted acidic ionic liquids (BAILs) : [BSMIM]OTs achieves 85–92% yields under solvent-free conditions at 80°C via acid-catalyzed cyclization .
- DABCO catalysis : Yields 90–95% via one-pot condensation of anthranilic acid, trimethyl orthoformate, and amines at 100°C .
- Trade-offs : BAILs are reusable but require anhydrous conditions, whereas DABCO is cost-effective but generates stoichiometric waste .
Data Contradiction Analysis
Q. Why do reported melting points for 4(3H)-quinazolinones vary across studies?
Discrepancies arise from:
Q. How can conflicting biological activity data be reconciled for structurally similar derivatives?
- Assay variability : Antiproliferative IC₅₀ values differ between MTT (mitochondrial activity) and clonogenic assays (cell survival) .
- Solubility limits : Poor aqueous solubility (e.g., 1.5 mg/mL in water) may underreport activity in vitro; use DMSO co-solvents ≤0.1% to avoid artifacts .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
